Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate
Description
Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate is a heterocyclic compound featuring a piperazine core linked to a substituted 1,3-thiazole moiety via a carbonyl group. The molecule integrates a 4-chlorophenyl substituent and a methyl group on the thiazole ring, while the piperazine is functionalized with an ethyl carboxylate ester.
Properties
Molecular Formula |
C18H20ClN3O3S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20ClN3O3S/c1-3-25-18(24)22-10-8-21(9-11-22)17(23)15-12(2)20-16(26-15)13-4-6-14(19)7-5-13/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
UITQVUVQAIEXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the piperazine and ethyl ester groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperazine moiety are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key differences in molecular features, synthesis, and biological activity where available:
Structural and Functional Insights :
Core Heterocycles: The target compound and its analogs utilize thiazole, pyrazole, or thiazolidinone cores, which are known for their metabolic stability and ability to engage in π-π stacking or hydrogen bonding with biological targets . The piperazine ring in the target compound adopts a chair conformation, similar to N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, which may enhance solubility and conformational flexibility .
Substituent Effects :
- The 4-chlorophenyl group is a common feature across analogs, likely contributing to hydrophobic interactions in target binding. Fluorophenyl or dichlorothiazole substituents in related compounds may enhance electronegativity and bioavailability .
- Carboxylate vs. carboxamide groups (e.g., in piperazine derivatives) influence polarity and hydrogen-bonding capacity, affecting pharmacokinetics .
Synthetic Routes: Thia-Michael addition () and hydrazine-mediated cyclization () are recurring strategies for constructing thiazole and pyrazole derivatives.
Biological Activity: While the target compound’s activity is unreported, analogs with thiazole or thiazolidinone motifs show antiparasitic (anti-T. Piperazine-containing compounds are often explored for CNS activity due to their blood-brain barrier permeability .
Computational and Analytical Comparisons :
- Solubility and LogP : The ethyl carboxylate in the target compound may improve solubility compared to carboxamide derivatives, as seen in piperazine analogs .
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